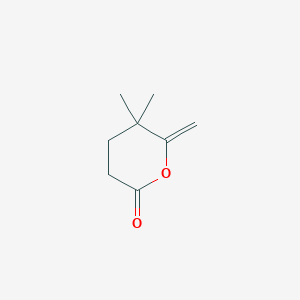![molecular formula C13H12O5 B14141631 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid CAS No. 926190-42-3](/img/structure/B14141631.png)
5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid is an organic compound that features a furan ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid typically involves the reaction of 4-(hydroxymethyl)phenol with 5-bromomethyl-2-furoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: 5-([4-(Carboxy)phenoxy]methyl)-2-furoic acid.
Reduction: 5-([4-(Hydroxymethyl)phenoxy]methyl)tetrahydrofuran.
Substitution: 5-([4-(Nitromethyl)phenoxy]methyl)-2-furoic acid.
Scientific Research Applications
5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The furan ring can participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-([4-(Methoxymethyl)phenoxy]methyl)-2-furoic acid
- 5-([4-(Ethoxymethyl)phenoxy]methyl)-2-furoic acid
- 5-([4-(Chloromethyl)phenoxy]methyl)-2-furoic acid
Uniqueness
5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and interaction capabilities
Properties
CAS No. |
926190-42-3 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-[[4-(hydroxymethyl)phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6,14H,7-8H2,(H,15,16) |
InChI Key |
NYIJHJUEQPIMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

